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1-(2-Chloropyridin-4-YL)-4-methylpiperazine Documentation Hub

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  • Product: 1-(2-Chloropyridin-4-YL)-4-methylpiperazine
  • CAS: 1000802-63-0

Core Science & Biosynthesis

Foundational

1-(2-Chloropyridin-4-YL)-4-methylpiperazine chemical structure and physical properties

Executive Summary In modern medicinal chemistry and drug development, functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 1-(2-Chloropyridin-4-yl)-4-methylpiperazine (CAS: 1000802...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 1-(2-Chloropyridin-4-yl)-4-methylpiperazine (CAS: 1000802-63-0)[1] is a highly versatile, bifunctional building block. It combines the solubilizing, basic properties of a 4-methylpiperazine moiety with a 2-chloropyridine core, providing a reactive handle for subsequent cross-coupling reactions. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream pharmacological applications, specifically tailored for researchers designing kinase inhibitors and GPCR ligands.

Physicochemical Profiling

Understanding the physical and chemical properties of 1-(2-chloropyridin-4-yl)-4-methylpiperazine is critical for predicting its behavior in both synthetic workflows and biological systems. The piperazine ring introduces a basic amine center (pKa ~ 8.5-9.0), which significantly influences the molecule's solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The following table summarizes the core quantitative data derived from computational and experimental profiling[1]:

PropertyValueClinical/Synthetic Relevance
CAS Number 1000802-63-0Unique identifier for procurement and database indexing.
Molecular Formula C10H14ClN3Defines stoichiometry for reaction equivalents.
Molecular Weight 211.69 g/mol Low molecular weight ideal for fragment-based drug design.
Exact Mass 211.0876 DaTarget mass for LC-MS/HRMS reaction monitoring.
XLogP3-AA ~2.1Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area 19.4 ŲExcellent metric for predicting blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Reduces desolvation penalty during target binding.
Hydrogen Bond Acceptors 3Facilitates interactions with kinase hinge regions.
Rotatable Bonds 1High conformational rigidity, lowering entropic penalty upon binding.

Mechanistic Synthesis & Reaction Pathways

The most efficient and scalable route to synthesize 1-(2-chloropyridin-4-yl)-4-methylpiperazine is via the regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloropyridine with 1-methylpiperazine[2].

Regioselectivity Causality

In 2,4-dichloropyridine, both the C2 and C4 positions are activated toward nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen. However, the C4 position is thermodynamically and kinetically favored for amine nucleophiles.

  • Electronic Factor: Attack at C4 forms a para-Meisenheimer complex, which is highly stabilized by the pyridine nitrogen accommodating the negative charge.

  • Steric Factor: The C4 position is significantly less sterically hindered than the C2 position (which is adjacent to the bulky nitrogen lone pair and hydration sphere).

SynthesisLogic SM 2,4-Dichloropyridine + 1-Methylpiperazine Cond SNAr Conditions (DIPEA, DMF, 80°C) SM->Cond TS Meisenheimer Complex at C4 (Thermodynamic) Cond->TS Nucleophilic Attack Side C2-Substitution (Minor Byproduct) Cond->Side Kinetic Control Prod 1-(2-Chloropyridin-4-yl)- 4-methylpiperazine (Major) TS->Prod Cl- Elimination

Caption: Regioselective SNAr synthesis workflow and mechanistic logic.

Self-Validating Experimental Protocol: Regioselective SNAr

Objective: Synthesize 1-(2-chloropyridin-4-yl)-4-methylpiperazine with >95% regioselectivity for the C4 position.

Step-by-Step Methodology:

  • Reaction Preparation: In a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 2,4-dichloropyridine (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: Anhydrous conditions are critical. Trace water at elevated temperatures can outcompete the amine, leading to the hydrolysis of the chloropyridine into a pyridone byproduct.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the protonation of 1-methylpiperazine (which would destroy its nucleophilicity) without initiating side reactions.

  • Nucleophile Addition: Add 1-methylpiperazine (1.2 eq, 12 mmol) dropwise at room temperature over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4–6 hours.

    • Causality: While the C4 position is activated, the chloride leaving group requires thermal energy to overcome the activation barrier for the formation of the transition state.

  • In-Process Control (IPC) & Self-Validation: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <2% of the starting 2,4-dichloropyridine mass (m/z 147.9) and a dominant product peak at m/z 212.1 [M+H]+.

  • Work-up: Cool the mixture to room temperature, quench with 50 mL of ice water, and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL).

    • Causality: DMF is highly miscible with organic solvents. Washing with aqueous LiCl specifically alters the partition coefficient, forcing DMF into the aqueous phase and preventing solvent carryover.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography using a gradient of Dichloromethane:Methanol (95:5 to 90:10).

Pharmacological Relevance & Downstream Applications

The strategic value of 1-(2-chloropyridin-4-yl)-4-methylpiperazine lies in the residual C2-chlorine atom. This halogen serves as an ideal electrophile for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings)[3].

In medicinal chemistry, derivatives containing the piperazinylpyridine motif are frequently utilized in the development of ALK5 (TGF-β type I receptor) inhibitors [4]. The dysregulation of the TGF-β pathway is a primary driver in fibrotic diseases (e.g., idiopathic pulmonary fibrosis) and tumor metastasis. The piperazine ring often acts as a solvent-exposed solubilizing group, while the functionalized pyridine core acts as a hinge-binder in the ATP-binding pocket of the ALK5 kinase domain.

Pathway Ligand TGF-β Ligand Receptor ALK5 (TGF-β RI) Ligand->Receptor Binds & Activates Smad Smad2/3 Phosphorylation Receptor->Smad Kinase Activity Inhibitor ALK5 Inhibitor (Piperazinylpyridine Motif) Inhibitor->Receptor Blocks ATP Pocket Transcription Fibrotic Gene Transcription Smad->Transcription Nuclear Translocation

Caption: TGF-β/ALK5 signaling pathway targeted by piperazinylpyridine derivatives.

References

  • Title: US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Source: Google Patents URL

Sources

Exploratory

Receptor Binding Affinity and Pharmacological Profiling of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine: A Technical Guide

Executive Summary In modern medicinal chemistry, 1-(2-Chloropyridin-4-YL)-4-methylpiperazine (CAS: 1000802-63-0) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged structural scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 1-(2-Chloropyridin-4-YL)-4-methylpiperazine (CAS: 1000802-63-0) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged structural scaffold[1]. With a molecular weight of 211.69 g/mol and a calculated topological polar surface area (TPSA) of 19.4 Ų, this building block offers an ideal balance of lipophilicity and aqueous solubility[1]. By combining the electron-deficient properties of a 2-chloropyridine ring with the basicity of a 4-methylpiperazine moiety, this pharmacophore has become instrumental in the design of highly selective kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators[2][3].

This whitepaper provides an in-depth mechanistic analysis of how this scaffold drives receptor binding affinity, supported by field-proven experimental protocols for quantifying its thermodynamic and kinetic binding properties.

Structural Pharmacology & Binding Mechanics

The high binding affinity achieved by derivatives of 1-(2-chloropyridin-4-yl)-4-methylpiperazine is driven by the synergistic interactions of its two primary functional groups:

  • The 2-Chloropyridine Moiety: The substitution of a chlorine atom at the 2-position of the pyridine ring exerts a strong inductive electron-withdrawing effect. This lowers the pKa​ of the pyridine nitrogen, modulating its hydrogen-bond acceptor capacity. In the hydrophobic pockets of kinase hinge regions, the chlorine atom frequently participates in halogen bonding (X-bonding) with backbone carbonyls, significantly stabilizing the ligand-receptor complex and improving target residence time.

  • The 4-Methylpiperazine Moiety: At physiological pH (7.4), the distal tertiary amine of the methylpiperazine group is protonated. In aminergic GPCRs (such as dopamine or serotonin receptors), this protonated nitrogen forms a critical salt bridge with highly conserved acidic residues (e.g., Asp3.32 in transmembrane helix 3). In the context of kinase inhibitors, the piperazine ring is often directed toward the solvent-exposed region of the ATP-binding site, improving the compound's aqueous solubility and overall pharmacokinetic profile without disrupting orthosteric binding[3][4].

Binding_Mechanics Scaffold 1-(2-Chloropyridin-4-YL) -4-methylpiperazine Sub1 2-Chloropyridine Moiety (Halogen Bonding / Lipophilicity) Scaffold->Sub1 Sub2 4-Methylpiperazine Moiety (Salt Bridge / Solubility) Scaffold->Sub2 Target1 Kinase Hinge Region (e.g., HPK1, PKD) Sub1->Target1 Hydrophobic/X-Bond Sub2->Target1 Solvent Exposure Target2 GPCR Transmembrane Pocket (e.g., Asp3.32 Interaction) Sub2->Target2 Ionic Interaction

Caption: Mechanistic bifurcation of the 2-chloropyridine-piperazine scaffold in target binding.

Target Class Profiling & Affinity Data

Derivatives synthesized from this scaffold exhibit remarkable versatility across distinct biological targets.

Kinase Inhibition

In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, structural-activity relationship (SAR) studies demonstrate that the nitrogen atom of the piperazine acts as a crucial hydrogen-acceptor group. Maintaining this moiety is vital for preserving inhibitory efficiency, yielding compounds with IC50​ values as low as 23.1 nM[3]. Similarly, in the optimization of Protein Kinase D (PKD) inhibitors, coupling a piperazine with a 2-pyridine substituent generated highly potent inhibitors with sub-nanomolar affinity ( IC50​ = 0.6 nM) and massive selectivity over related PKC isoforms[4]. The scaffold has also been successfully utilized in the discovery of potent Ribosomal S6 Kinase (RSK) inhibitors[5].

GPCR and nAChR Modulation

Beyond kinases, the scaffold is a recognized building block for nicotinic acetylcholine receptor (nAChR) modulators, which are critical in neuroscience research[2]. The spatial geometry of the piperazine ring allows for precise orientation within the receptor's orthosteric site, enhancing both selectivity and binding affinity[2][6].

Quantitative Data Summary
Target ClassSpecific TargetAnalog ModificationPrimary Interaction ModeRepresentative Affinity ( IC50​ )
Protein Kinase HPK1N,N-dimethyl substitutionH-bond acceptor via piperazine~23.1 nM[3]
Protein Kinase PKD2,6-naphthyridine coreSolvent exposure via piperazine~0.6 nM[4]
Receptor nAChROxadiazole couplingCation- π / Salt bridgeSub-micromolar[2][6]
Protein Kinase RSKPhenyl-pyrazole coreHinge binding via pyridineNanomolar range[5]

Experimental Methodologies for Affinity Determination

To rigorously quantify the binding affinity of 1-(2-chloropyridin-4-yl)-4-methylpiperazine derivatives, researchers must employ self-validating assay systems. Below are the definitive protocols for kinetic and thermodynamic profiling.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality Check: Endpoint assays (like ELISA or FRET) only provide equilibrium data ( IC50​ or Kd​ ). SPR is mandated here because it resolves the association ( kon​ ) and dissociation ( koff​ ) rates. For kinase inhibitors utilizing the chloropyridine moiety, a slow koff​ (long residence time) is often the primary driver of in vivo efficacy.

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. The carboxymethylated dextran matrix provides the high immobilization capacity required for capturing large kinase domains.

  • Target Immobilization: Activate the surface using EDC/NHS chemistry. Inject the purified target kinase (e.g., HPK1) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of ~2000-3000 Response Units (RU). Block remaining active esters with 1 M Ethanolamine-HCl.

  • Analyte Preparation (Crucial Step): Dissolve the piperazine derivative in 100% DMSO, then dilute into the running buffer (HBS-EP+) to achieve a final DMSO concentration of exactly 2%.

    • Expert Insight: Because the compound's lipophilicity can cause bulk refractive index shifts, the running buffer MUST perfectly match the 2% DMSO concentration of the analyte to prevent solvent mismatch artifacts.

  • Injection & Regeneration: Inject the analyte at a flow rate of 30 µL/min across a concentration gradient (e.g., 0.5 nM to 500 nM). Allow 120 seconds for association and 300 seconds for dissociation. Regenerate the surface using 10 mM Glycine-HCl (pH 2.0).

  • Validation & Analysis: Inject a known reference inhibitor (e.g., staurosporine) at the beginning and end of the run. If the Rmax​ degrades by >5%, discard the data. Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract Kd​ .

SPR_Workflow Sensor 1. Sensor Chip Prep (CM5 Dextran Matrix) Immobilization 2. Target Immobilization (Amine Coupling) Sensor->Immobilization Analyte 3. Analyte Injection (Piperazine Analog) Immobilization->Analyte Regeneration 4. Surface Regeneration (Glycine-HCl pH 2.0) Analyte->Regeneration Data 5. Kinetic Analysis (Kd, kon, koff) Analyte->Data Regeneration->Analyte

Caption: Surface Plasmon Resonance (SPR) workflow for determining binding kinetics of piperazine derivatives.

Protocol B: Radioligand Competition Assay (for GPCRs)

Causality Check: When evaluating the affinity of basic piperazine derivatives against GPCRs, non-specific binding to assay materials is a major source of false positives. This protocol integrates specific neutralization steps to ensure data integrity.

  • Membrane Preparation: Isolate cell membranes expressing the target GPCR (e.g., nAChR or 5-HT receptor) and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Incubation: In a 96-well plate, combine 50 µL of the radioligand (at a concentration equal to its known Kd​ ), 50 µL of the chloropyridin-piperazine test compound (serially diluted from 10−5 to 10−11 M), and 100 µL of the membrane suspension. Incubate at 25°C for 90 minutes to ensure equilibrium.

  • Filtration (The Integrity Step): Harvest the reaction onto GF/B glass fiber filters.

    • Expert Insight: The filters MUST be pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour prior to filtration. PEI neutralizes the negative charge of the silica glass, completely preventing the basic secondary/tertiary amines of the piperazine from non-specifically adhering to the filter.

  • Quantification: Wash filters rapidly with ice-cold buffer (3 x 1 mL), dry, and add scintillation cocktail. Count radioactivity and calculate the Ki​ using the Cheng-Prusoff equation.

References

  • 1-(2-chloropyridin-4-yl)-4-methylpiperazine - Guidechem Source: guidechem.com URL:1

  • Discovery of Potent and Selective RSK Inhibitors as Biological Probes Source: acs.org (ACS Publications) URL:5

  • 1-(2-Chloropyridin-4-yl)piperazine - MySkinRecipes Source: myskinrecipes.com URL:2

  • 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone (EVT-2674399) Source: evitachem.com URL:6

  • Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization Source: acs.org (ACS Publications) URL:3

  • Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors Source: acs.org (ACS Publications) URL:4

Sources

Exploratory

Physicochemical Profiling of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine: Molecular Weight, Aqueous Solubility, and Formulation Strategies

Executive Summary In modern medicinal chemistry, the piperazine heterocycle is widely recognized as a "privileged scaffold" due to its exceptional ability to modulate critical pharmacokinetic parameters, including aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine heterocycle is widely recognized as a "privileged scaffold" due to its exceptional ability to modulate critical pharmacokinetic parameters, including aqueous solubility, lipophilicity, and metabolic stability [1]. 1-(2-Chloropyridin-4-YL)-4-methylpiperazine (CAS: 1000802-63-0) is a highly versatile building block utilized in the synthesis of targeted therapeutics.

This technical whitepaper provides an in-depth analysis of the compound's molecular weight and aqueous solubility. By examining the structural causality behind its physicochemical behavior, this guide equips drug development professionals with the self-validating methodologies required to optimize formulations and predict in vivo absorption profiles.

Structural Causality and Molecular Weight Analysis

The physical properties of a drug-like molecule dictate its behavior in biological systems. For 1-(2-Chloropyridin-4-YL)-4-methylpiperazine, the molecular weight and structural motifs have been strategically balanced to ensure optimal ligand efficiency.

Quantitative Physicochemical Profile
PropertyValueCausality / Pharmaceutical Implication
IUPAC Name 1-(2-chloropyridin-4-yl)-4-methylpiperazineDefines the core pharmacophore (chloropyridine + piperazine).
CAS Number 1000802-63-0Unique registry identifier for chemical sourcing.
Molecular Formula C₁₀H₁₄ClN₃The presence of three distinct nitrogen atoms governs the compound's complex basicity.
Molecular Weight 211.69 g/mol Well below the 500 Da threshold of Lipinski’s Rule of Five, allowing ample "molecular weight budget" for downstream functionalization.
Predicted XLogP3 ~1.7Indicates moderate lipophilicity, striking an ideal balance between aqueous solubility and lipid membrane permeability [3].

The Causality of Molecular Weight: At 211.69 g/mol , this compound is highly advantageous for fragment-based drug discovery (FBDD) and lead optimization. Keeping the molecular weight of the functional scaffold low ensures that subsequent additions of targeted pharmacophores do not push the final drug candidate beyond the 500 Da limit, thereby preserving oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Aqueous Solubility and pH-Dependent Protonation

The aqueous solubility of piperazine derivatives is not static; it is a dynamic, pH-dependent property driven by the ionization states of the molecule's basic centers [2].

Mechanistic Breakdown of Basicity

1-(2-Chloropyridin-4-YL)-4-methylpiperazine contains three nitrogen atoms, but they do not contribute equally to the molecule's basicity:

  • N4-Methylpiperazine Nitrogen: This tertiary amine is the most basic center on the molecule, with an estimated pKa of ~8.5.

  • Pyridine Nitrogen: The pyridine nitrogen is sterically and electronically deactivated by the adjacent (ortho) chlorine atom. The strong electron-withdrawing inductive effect of the chlorine atom pulls electron density away from the pyridine ring, drastically reducing the basicity of the pyridine nitrogen to a pKa of < 2.0.

Biphasic Solubility Profile

Because the primary site of protonation is isolated to the N4-methylpiperazine nitrogen, the compound exhibits a highly predictable biphasic solubility profile:

  • Gastric Environment (pH 1.2 - 5.0): The N4 nitrogen is fully protonated. The resulting positive charge allows the molecule to participate in strong ion-dipole interactions with water, leading to high aqueous solubility.

  • Physiological Environment (pH 7.4): The piperazine ring becomes partially deprotonated, reverting to its free base form. This increases the molecule's lipophilicity (XLogP3 ~1.7), reducing aqueous solubility but significantly enhancing its ability to permeate lipid bilayers [1].

G A 1-(2-Chloropyridin-4-YL) -4-methylpiperazine (Free Base) B Gastric pH (1.2 - 5.0) Protonation of N4 A->B Acidic Media C Physiological pH (7.4) Partial Protonation A->C Neutral Media D High Aqueous Solubility (>10 mg/mL) B->D Ion-Dipole Interactions E Moderate/Low Solubility Lipophilic State C->E Hydrophobic Effect

Fig 1: pH-dependent protonation and solubility pathways of the piperazine derivative.

Self-Validating Experimental Methodologies

To accurately profile the solubility and pKa of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine, researchers must employ robust, self-validating experimental systems. Do not rely solely on predictive algorithms; empirical validation is required for regulatory compliance.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility because it directly measures the thermodynamic saturation point of the crystal lattice in a specific solvent.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, and 7.4 to simulate the gastrointestinal tract.

  • Solid Addition: Add an excess of solid 1-(2-Chloropyridin-4-YL)-4-methylpiperazine (e.g., 15 mg) to 1 mL of each buffer in sealed glass vials.

    • Causality: Excess solid ensures the solution reaches thermodynamic saturation rather than kinetic dissolution.

  • Isothermal Equilibration: Agitate the vials at exactly 37°C for 24 to 48 hours.

    • Causality: Temperature directly impacts the solubility limit; 37°C accurately mimics physiological body temperature.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 0.2 mL of the filtrate. This prevents false-low concentration readings caused by the active pharmaceutical ingredient (API) adsorbing to the filter membrane.

  • Quantification: Analyze the diluted filtrate via HPLC-UV against a validated standard calibration curve.

  • pH Verification: Measure the final pH of the filtrate.

    • Self-Validation Step: Because the piperazine ring is basic, it can consume protons and shift the pH of weak buffers. If the final pH deviates by >0.1 units from the starting buffer, the buffer capacity was insufficient, and the assay must be repeated with a higher molarity buffer.

G S1 Step 1: Excess Solid Addition Add compound to buffer S2 Step 2: Isothermal Shaking 24-48h at 37°C S1->S2 S3 Step 3: Phase Separation Centrifugation & Filtration S2->S3 S4 Step 4: HPLC-UV Quantification Measure dissolved concentration S3->S4 S5 Data Analysis Calculate Thermodynamic Solubility S4->S5

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Protocol B: Potentiometric pKa Determination

To confirm the theoretical pKa values, a potentiometric titration must be performed.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 2 mg of the compound in 10 mL of a 0.15 M KCl aqueous solution.

    • Causality: The KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration process.

  • Acidification: Lower the initial pH of the solution to 1.8 using 0.1 M HCl.

    • Causality: This guarantees that all basic nitrogen centers (both the piperazine and the deactivated pyridine) are fully protonated before the titration begins.

  • Titration: Titrate the solution with 0.1 M NaOH under a continuous nitrogen gas purge, recording the pH after each 0.01 mL addition until a pH of 11.0 is reached.

    • Self-Validation Step: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving into the water to form carbonic acid, which would skew the basic pKa readings.

  • Data Analysis: Calculate the first derivative of the resulting titration curve. The inflection points correspond to the precise pKa values of the molecule's ionizable centers.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Source: ACS Molecular Pharmaceutics URL:[Link]

  • Partition Coefficient and XLogP3 Methodology Source: Wikipedia / Semantic Scholar Database URL:[Link]

  • Potential of Piperazinylalkylester Prodrugs for Percutaneous Drug Delivery Source: PubMed Central (PMC) URL:[Link]

Protocols & Analytical Methods

Method

1-(2-Chloropyridin-4-YL)-4-methylpiperazine in vivo dosing guidelines for murine models

Application Note: Preclinical Pharmacokinetic and Toxicity Evaluation of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine in Murine Models Executive Summary 1-(2-Chloropyridin-4-YL)-4-methylpiperazine (CAS: 1000802-63-0) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Pharmacokinetic and Toxicity Evaluation of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine in Murine Models

Executive Summary

1-(2-Chloropyridin-4-YL)-4-methylpiperazine (CAS: 1000802-63-0) is a highly versatile synthetic building block and pharmacological tool compound. The piperazine-pyridine pharmacophore is ubiquitous in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, GPCR modulators, and TRP channel activators. Because piperazine derivatives generally exhibit excellent blood-brain barrier (BBB) penetration and are well tolerated in vivo[1], dosing this bare scaffold in murine models is a critical first step in drug development. This protocol outlines the causality-driven methodologies for formulating, dosing, and profiling the pharmacokinetics (PK) and maximum tolerated dose (MTD) of this compound in mice.

Physicochemical Profiling & Formulation Strategy

The formulation of any test article must be dictated by its physicochemical properties. 1-(2-Chloropyridin-4-YL)-4-methylpiperazine features a basic aliphatic amine (N-methylpiperazine) and a lipophilic, electron-deficient heteroaromatic ring (2-chloropyridine). At physiological pH (7.4), the piperazine nitrogen is partially protonated, granting moderate aqueous solubility, but the highly crystalline nature of the chloropyridine ring necessitates the use of co-solvents and surfactants to prevent in vivo precipitation.

Table 1: Physicochemical Properties & Pharmacological Implications

Parameter Value Pharmacological Implication
Molecular Weight 211.69 g/mol Highly favorable for rapid systemic absorption and BBB penetration.
pKa (Calculated) ~8.5 (Piperazine N) Weak base; highly soluble in acidic gastric fluid, requires surfactant for neutral IV dosing.

| LogP (Estimated) | 1.8 - 2.2 | Optimal lipophilicity for tissue distribution without excessive sequestration in adipose tissue. |

Protocol: Standard "RACE" Formulation (10% DMSO / 10% Tween-80 / 80% Saline)

To ensure rapid and reproducible systemic exposure, we adapt the Rapid Assessment of Compound Exposure (RACE) formulation strategy, which utilizes a standardized vehicle suitable for >90% of early-stage chemical probes[2].

  • Solubilization: Weigh the required mass of the compound into a sterile glass vial. Add Dimethyl Sulfoxide (DMSO) to achieve 10% of the final target volume. Vortex for 60 seconds.

    • Causality: DMSO disrupts the crystalline lattice of the lipophilic chloropyridine ring, ensuring complete dissolution at the molecular level.

  • Micelle Formation: Add Tween-80 (10% of final volume). Vortex vigorously for 2 minutes.

    • Causality: Tween-80 acts as a non-ionic surfactant, coating the solvated molecules in micelles. This prevents the compound from "crashing out" when introduced to the aqueous phase.

  • Aqueous Dilution: Dropwise, add sterile 0.9% Saline (80% of final volume) while continuously vortexing the mixture.

    • Causality: Dropwise addition prevents localized supersaturation. Continuous kinetic energy ensures uniform micellar dispersion.

  • Self-Validation Check: Illuminate the final formulation with a laser pointer in a dark room. The absence of a Tyndall effect (scattering of light) confirms a true solution rather than a micro-suspension. This is critical to prevent fatal pulmonary embolisms during Intravenous (IV) dosing.

In Vivo Dosing Guidelines (Murine Models)

When dosing outbred or inbred mice (e.g., C57BL/6 or Swiss albino), the choice of vehicle and route directly impacts the progression of the compound into systemic circulation and affects baseline physiological parameters[3].

Table 2: Recommended Murine Dosing Matrix (Based on a standard 25g mouse)

Route Typical Dose Range Max Volume Preferred Vehicle Rationale
IV 1 - 5 mg/kg 125 µL 10% DMSO / 10% Tween-80 / 80% Saline Establishes absolute clearance and volume of distribution.
IP 5 - 20 mg/kg 250 µL 10% DMSO / 10% Tween-80 / 80% Saline Rapid absorption into the hepatic portal system; mimics PO first-pass.

| PO | 10 - 50 mg/kg | 250 µL | 0.5% CMC or 10% DMSO / 90% PEG400 | Assesses oral bioavailability and gastrointestinal stability. |

Step-by-Step Experimental Workflows

Workflow A: Maximum Tolerated Dose (MTD) Escalation

Objective: Determine the acute toxicity threshold before initiating long-term efficacy studies.

  • Acclimation & Fasting: Acclimate 8-10 week old female C57BL/6 mice for 7 days. Fast the animals for 4 hours prior to oral (PO) dosing, providing water ad libitum.

    • Causality: Fasting normalizes gastric emptying rates, reducing inter-subject variability in absorption[3].

  • Single Ascending Dose (SAD): Administer the compound via oral gavage starting at 10 mg/kg. If 100% of the cohort survives for 72 hours without severe clinical signs, escalate the dose in a new cohort to 30 mg/kg, and subsequently to 100 mg/kg.

  • Clinical Observation: Monitor body weight daily.

    • Self-Validation: The MTD is strictly defined as the dose immediately below that which causes >20% body weight loss, severe piloerection, or lethargy.

Workflow B: Pharmacokinetic (PK) Profiling

Objective: Quantify systemic exposure and half-life.

  • Dosing: Administer 10 mg/kg of the compound via Intraperitoneal (IP) injection.

  • Serial Blood Collection: Collect blood at 15 min, 30 min, 1 h, 2 h, 4 h, and 8 h post-dose[1]. Use submandibular vein puncture, collecting exactly 40 µL of blood per timepoint into K2EDTA-coated tubes.

    • Causality: Submandibular bleeding allows for repeated sampling from the same animal, reducing the number of mice required and eliminating inter-animal physiological variance[2].

  • Plasma Extraction: Centrifuge the tubes at 2000 × g for 10 minutes at 4°C. Transfer 10 µL of plasma to a clean plate and add 30 µL of ice-cold acetonitrile containing a structurally related internal standard (IS).

    • Self-Validation: An IS recovery rate of >85% during LC-MS/MS analysis validates that the protein precipitation step successfully released the compound from plasma proteins.

Metabolic & Pharmacokinetic Pathway

Once in systemic circulation, the methylpiperazine moiety is highly susceptible to phase I metabolism. Hepatic CYP450 enzymes (specifically murine analogs of CYP3A4 and CYP2D6) rapidly catalyze the oxidative N-demethylation of the piperazine ring.

Pathway A 1-(2-Chloropyridin-4-YL) -4-methylpiperazine (Administered Dose) B Systemic Circulation (Plasma Exposure) A->B Absorption (PO/IP) C Brain Tissue (High BBB Penetration) B->C Lipophilic Diffusion D Hepatic CYP450 (Oxidation) B->D First-Pass/Systemic F Renal Excretion (Clearance) B->F Elimination E N-Demethylated Metabolite D->E N-demethylation E->B Re-circulation

Systemic distribution and hepatic N-demethylation pathway of the piperazine scaffold.

Table 3: Expected Pharmacokinetic Parameters (Extrapolated for Piperazine Scaffolds)

Parameter Expected Range Biological Causality
T_max (PO/IP) 15 - 30 min Rapid absorption driven by the basic amine's lipophilicity[1].
Half-life (t1/2) 1.5 - 3.0 hours Subject to rapid hepatic N-demethylation and renal clearance.

| Bioavailability (F%) | 30 - 60% | Moderate first-pass metabolism in the hepatic portal system. |

References[1] Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. National Institutes of Health (NIH) / PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWenVzjVxVaa7KVNVq16c_SGmh-1AL9b4CuWGEsbshDhHBr5jWcOrKmrH3N_wfQKJG-TO9AQdcwPlsQeceRgp9_SycxrxYU4ZkoHVAgBTXylCQj729JYVxi2CeD8CAEb6b6rU9KL634GjY6AdN[3] Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. National Institutes of Health (NIH) / PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ylnLBoUcVw_4t2iYPRyF29WDS62hix-avMK31aqRrhsTpy1_Ygv1egWmQe0gOXFyaxuA_ZeXSJ1dCESkBuXXvwu6otviZO3_tq_KpRFUF1Ps8nXSA-SpLmNFVGbIfxX47M0n9EwSzAFb7fg=[2] In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. National Institutes of Health (NIH) / PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5oa31RAnELtHsq1D3z3DrXZttRDsfv25I5XWjJ-fktyxTrGL5UX0fpxUlUVGaWOTEvlo8R8MNSXOGiKIw5vrMq_pAZcLBZsrk7USjd8Et_760-s6StpGEz_hXxbdywVY4rP3M5Fb2JaWhfKI=

Sources

Application

Preclinical Applications of 1-(2-Chloropyridin-4-yl)-4-methylpiperazine in Targeted Drug Discovery

Executive Briefing In modern preclinical drug discovery, the optimization of a lead compound's physicochemical properties is just as critical as its primary target affinity. 1-(2-Chloropyridin-4-yl)-4-methylpiperazine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing In modern preclinical drug discovery, the optimization of a lead compound's physicochemical properties is just as critical as its primary target affinity. 1-(2-Chloropyridin-4-yl)-4-methylpiperazine (CAS: 1000802-63-0) has emerged as a highly versatile bifunctional building block. It offers a reactive 2-chloropyridine handle for late-stage transition-metal-catalyzed functionalization, paired with a 4-methylpiperazine tail that acts as an exceptional solubilizing group and solvent-channel pharmacophore.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the mechanistic rationale for employing this specific motif, analyze its impact across various therapeutic targets, and provide self-validating synthetic protocols to integrate this building block into your drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The strategic inclusion of the 1-(2-chloropyridin-4-yl)-4-methylpiperazine motif is driven by two distinct chemical imperatives:

  • Electronic Tuning for Controlled Reactivity : The nitrogen atom of the piperazine ring at the 4-position donates electron density into the pyridine ring via resonance. This electron-donating effect slightly deactivates the 2-chloro position toward uncatalyzed Nucleophilic Aromatic Substitution (SNAr). Consequently, Palladium-catalyzed cross-coupling becomes the preferred, highly controlled method for C-C and C-N bond formation, minimizing off-target polymerization or side reactions during library synthesis.

  • Lipophilic Efficiency (LipE) Optimization : The basic tertiary amine of the methylpiperazine moiety (pKa ~8.5) ensures the molecule is protonated at physiological pH, drastically improving aqueous solubility. Furthermore, this moiety frequently projects into the solvent-exposed regions of kinase hinge pockets, forming critical hydrogen bonds with water networks without paying a high entropic penalty.

Table 1: Physicochemical Properties of the Building Block
PropertyValueDiscovery Relevance
Molecular Weight 211.69 g/mol Low MW leaves ample room for core scaffold elaboration.
Topological Polar Surface Area (TPSA) 19.4 ŲExcellent membrane permeability; CNS-penetrant potential.
Hydrogen Bond Acceptors 3Facilitates interaction with solvent-channel water networks.
Hydrogen Bond Donors 0Prevents intra-molecular hydrogen bonding, maintaining flexibility.
LogP (Predicted) ~1.8Balances lipophilicity with aqueous solubility.

Translational Applications in Target Classes

The integration of this building block has proven transformative across multiple therapeutic areas, particularly where solvent-channel interactions dictate efficacy and resistance profiles.

A. Kinase Inhibitors (e.g., HPK1)

Hematopoietic progenitor kinase 1 (HPK1) is a critical negative regulator of T-cell activation. Recent structure-activity relationship (SAR) studies have demonstrated that replacing standard phenyl rings with pyridine-piperazine motifs preserves HPK1 inhibitory activity while significantly enhancing Lipophilic Efficiency (LipE) [1]. The methylpiperazine tail projects into the solvent region of the HPK1 active site, while the pyridine nitrogen provides an additional hydrogen bond acceptor, leading to highly potent (IC50 < 5 nM) and druggable candidates.

B. Allosteric Modulators (e.g., SHP2)

In the development of allosteric inhibitors for SHP2 (a protein tyrosine phosphatase implicated in oncogenesis), fine-tuning the allosteric pocket binding is crucial. Studies have shown that incorporating chloropyridine and methylpiperazine analogs can tightly modulate the thermal shift (ΔTm) and binding affinity of the inhibitor complex. The rigid vector provided by the pyridine ring precisely orients the piperazine to stabilize the inactive conformation of SHP2 [2].

C. Anti-Infectives (e.g., HIV-1 NNRTIs)

For Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), resistance mutations are a primary cause of clinical failure. By grafting the 1-(2-chloropyridin-4-yl)-4-methylpiperazine motif onto diarylpyrimidine cores, researchers have successfully extended the inhibitor into the NNRTI-adjacent solvent site. This strategy leverages the flexibility and basicity of the piperazine to maintain binding affinity even when the primary hydrophobic pocket is mutated [3].

Pathway Drug Targeted Inhibitor (Piperazine-Pyridine Tail) Target Target Enzyme (e.g., HPK1, SHP2) Drug->Target Binds Hinge/Allosteric Site Solvent Solvent Channel Binding (Improved Solubility/Affinity) Drug->Solvent Piperazine Motif Downstream Downstream Signaling (e.g., T-Cell Activation) Target->Downstream Modulates Outcome Enhanced Efficacy & In Vivo Exposure Solvent->Outcome PK/PD Optimization Downstream->Outcome Therapeutic Effect

Fig 1: Pharmacodynamic and pharmacokinetic optimization via piperazine-pyridine integration.

Validated Methodologies & Synthetic Workflows

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.

G Start 1-(2-Chloropyridin-4-yl) -4-methylpiperazine Rxn1 Buchwald-Hartwig Amination Start->Rxn1 Rxn2 Suzuki-Miyaura Coupling Start->Rxn2 Rxn3 SNAr Nucleophilic Substitution Start->Rxn3 Prod1 C-N Bond Formation (Kinase Hinge Binders) Rxn1->Prod1 Prod2 C-C Bond Formation (Allosteric Modulators) Rxn2->Prod2 Prod3 Ether/Thioether Linkages (Anti-infectives) Rxn3->Prod3

Fig 2: Divergent late-stage functionalization workflows utilizing the 2-chloro electrophile.

Protocol A: C-N Bond Formation via Buchwald-Hartwig Amination

This protocol couples the 2-chloropyridine handle to a primary aniline core (common in kinase inhibitor synthesis).

Rationale for Experimental Choices:

  • Catalyst/Ligand : Pd2(dba)3 with Xantphos. Xantphos provides a wide bite angle, which is highly effective for coupling primary amines to electron-rich heteroaryl chlorides, preventing competitive β-hydride elimination.

  • Base : Cs2CO3 is utilized instead of stronger bases (like NaOtBu) to tolerate sensitive functional groups (e.g., esters or cyano groups) on the drug core.

Step-by-Step Procedure:

  • Preparation : In an oven-dried Schlenk flask, combine the primary aniline core (1.0 equiv), 1-(2-chloropyridin-4-yl)-4-methylpiperazine (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Degassing : Add anhydrous 1,4-dioxane (0.1 M). Sparge the suspension with Argon for 15 minutes. Causality: Pd(0) species are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst death and homocoupling byproducts.

  • Catalyst Addition : Under a positive Argon flow, add Pd2(dba)3 (0.05 equiv) and Xantphos (0.10 equiv).

  • Reaction : Seal the flask and heat to 100°C for 12 hours.

  • Validation & Quality Control :

    • In-process: Monitor via LC-MS. The reaction is self-validating when the starting aniline mass disappears, replaced by the [M+H]+ peak of the coupled product.

    • Workup: Filter through Celite to remove Pd black and salts. Purify via reverse-phase HPLC (0.1% TFA in Water/Acetonitrile) to isolate the product as a TFA salt, ensuring the basic piperazine is fully protonated for optimal recovery.

Protocol B: C-C Bond Formation via Suzuki-Miyaura Coupling

This protocol attaches the pyridine-piperazine motif to an aryl or heteroaryl boronic acid core.

Rationale for Experimental Choices:

  • Catalyst : Pd(dppf)Cl2 is selected for its robustness in handling sterically hindered and heteroaryl substrates without requiring specialized, air-sensitive phosphine ligands.

  • Solvent System : A biphasic mixture of 1,4-Dioxane and H2O (4:1) is used. Water is strictly required to dissolve the K2CO3 base and generate the reactive boronate complex essential for the transmetalation step.

Step-by-Step Procedure:

  • Preparation : Charge a microwave vial with 1-(2-chloropyridin-4-yl)-4-methylpiperazine (1.0 equiv), the aryl boronic acid (1.3 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.2 M).

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv). Seal the vial with a crimp cap.

  • Reaction : Heat in a microwave reactor at 120°C for 30 minutes. Causality: Microwave irradiation ensures rapid, uniform heating, drastically reducing reaction times and minimizing protodeboronation of the boronic acid.

  • Validation & Quality Control :

    • In-process: TLC (DCM:MeOH 9:1) should reveal the consumption of the UV-active chloropyridine starting material.

    • Workup: Dilute with EtOAc and wash with saturated NaHCO3. The aqueous wash self-validates the removal of unreacted boronic acid (which converts to water-soluble boronate salts). Dry the organic layer over Na2SO4 and concentrate.

Quantitative Data Summary

The table below aggregates typical SAR shifts observed when the 1-(2-chloropyridin-4-yl)-4-methylpiperazine motif is successfully integrated into a hydrophobic drug core, highlighting its dual role in potency and developability.

Table 2: Impact of Motif Integration on Drug-Like Properties
ParameterHydrophobic Core (Pre-Integration)Piperazine-Pyridine Integrated LeadNet Impact
Target IC50 (nM) 150 - 300 nM2 - 15 nM~20x Potency Increase (due to solvent channel H-bonding)
Aqueous Solubility (pH 7.4) < 5 µg/mL> 250 µg/mL> 50x Improvement (due to ionizable basic amine)
Lipophilic Efficiency (LipE) 2.5 - 3.05.5 - 7.0Significant enhancement of druggability
Microsomal Stability (T1/2) 15 min45 - 60 minModerate improvement (steric shielding of core)

References

  • Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization ACS Public
  • Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor N
  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies ACS Public

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Chloropyridin-4-YL)-4-methylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific room-temperature stability anomalies encountered when handling 1-(2-Chloropyridin-4-YL)-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific room-temperature stability anomalies encountered when handling 1-(2-Chloropyridin-4-YL)-4-methylpiperazine .

Heterocyclic intermediates containing both a halopyridine and a tertiary amine are notoriously sensitive to environmental stressors. This guide bypasses generic advice to provide you with mechanistic causality, quantitative benchmarks, and self-validating protocols to secure your experimental integrity.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is my compound degrading into a highly polar impurity when stored as a solid on the benchtop? A1: This is caused by Nucleophilic Aromatic Substitution (SNAr) Hydrolysis . The 2-chloro position on the pyridine ring exhibits intermediate reactivity in SNAr due to the resonance stabilization provided by the electron-withdrawing ortho-nitrogen[1]. When exposed to ambient humidity at room temperature, the compound absorbs moisture. The water acts as a nucleophile, displacing the chloride ion to form a 2-hydroxypyridine derivative, which rapidly tautomerizes into the more thermodynamically stable (and highly polar) 2-pyridone. Causality Check: Always store this compound in a desiccator under an inert atmosphere (Argon/N2) to eliminate the nucleophile (H2O).

Q2: LC-MS analysis shows an unexpected +16 Da mass shift after the compound was left in solution overnight. What is happening? A2: You are observing N-Oxidation . The N-methylpiperazine moiety contains a tertiary amine that acts as a strong nucleophile and is highly susceptible to oxidation[2]. In the presence of atmospheric oxygen or trace peroxides—commonly found in aging ethereal solvents like THF—the tertiary amine oxidizes to form an N-oxide[3]. Causality Check: This +16 Da shift is a classic signature of amine oxides. To prevent this, avoid ethereal solvents for storage and utilize freshly degassed, peroxide-free solvents.

Q3: Does ambient laboratory lighting affect the stability of this compound at room temperature? A3: Yes, through Photodehalogenation . Halogenated pyridines absorb UV and visible light, which can induce homolytic cleavage of the C-Cl bond. This generates highly reactive radical species that can abstract hydrogen from the solvent or dimerize, leading to a complex mixture of degradants.

Visualizing the Degradation Pathways

Pathways Main 1-(2-Chloropyridin-4-YL) -4-methylpiperazine Moisture Moisture (H2O) Main->Moisture Oxygen Oxygen / ROS Main->Oxygen Light UV / Ambient Light Main->Light Hydrolysis 2-Pyridone Derivative (SNAr Hydrolysis) Moisture->Hydrolysis Nucleophilic Attack NOxide Piperazine N-Oxide (Oxidation) Oxygen->NOxide N-Oxidation Dehalogenation Dehalogenated Pyridine (Photolysis) Light->Dehalogenation Radical Cleavage

Caption: Logical relationships of room-temperature degradation pathways and their triggers.

Part 2: Quantitative Degradation Benchmarks

To aid in your risk assessment, the following table summarizes the expected degradation rates of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine under various room temperature (25°C) conditions.

Table 1: Stability Profiling at 25°C

Storage ConditionPrimary DegradantDegradation Rate (% loss / week)Required Preventive Measure
Benchtop Solid (Clear glass, Ambient Air)N-Oxide & 2-Pyridone4.5% - 6.0%Store in amber vials under Argon
Desiccator Solid (Dark, Dry Air)Minimal< 0.5%Standard baseline storage
Aqueous Solution (pH 7.4 buffer)2-Pyridone (Hydrolysis)12.0% - 15.0%Prepare fresh solutions immediately prior to use
Ethereal Solvent (e.g., unstabilized THF)N-Oxide8.0% - 10.0%Use strictly peroxide-free, non-nucleophilic solvents

Part 3: Self-Validating Experimental Protocols

To troubleshoot your specific batch, you must run a forced degradation assay that proves the degradation is environmental and not an artifact of your analytical method. This protocol is designed as a self-validating system : it includes internal controls and specific quenching steps to ensure absolute data integrity.

Protocol: Kinetic Profiling of Degradation

Step 1: Aliquot Preparation

  • Action: Dissolve the compound in anhydrous, peroxide-free Acetonitrile (LC-MS grade) to a concentration of 1 mg/mL.

  • Causality: Acetonitrile is chosen over methanol or THF because it is non-nucleophilic (preventing solvolysis artifacts) and does not form peroxides (preventing auto-oxidation artifacts).

Step 2: Environmental Stressing

  • Action: Divide the solution into three distinct cohorts:

    • (A) Control: Stored in the dark at 4°C.

    • (B) Oxidative Stress: Spiked with 0.1% H2O2, stored at 25°C.

    • (C) Hydrolytic Stress: Diluted 1:1 with pH 8.0 buffer, stored at 25°C.

Step 3: Reaction Quenching (Critical Step)

  • Action: At designated time points (0h, 24h, 48h), transfer 100 µL of the stressed sample into a vial containing 900 µL of chilled (4°C) mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • Causality: The rapid temperature drop arrests kinetic degradation. More importantly, the acidic modifier (Formic Acid) protonates the piperazine nitrogen, sterically and electronically hindering any further N-oxidation during the LC-MS injection process.

Step 4: LC-MS/UV Analysis

  • Action: Run a reverse-phase gradient (C18 column) to separate the highly polar degradants (N-oxide and 2-pyridone) from the parent compound.

Step 5: Data Interpretation

  • Action: Normalize the peak areas of cohorts B and C against the Control (A). If cohort A shows >1% degradation, your analytical system itself is inducing the breakdown (e.g., hot injector port or contaminated mobile phase).

Visualizing the Experimental Workflow

Workflow S1 1. Sample Aliquoting (Peroxide-Free Solvent) S2 2. Environmental Stressing (Light, Temp, Humidity) S1->S2 S3 3. Reaction Quenching (Rapid Cooling & Dilution) S2->S3 S4 4. LC-MS/UV Analysis (Gradient Separation) S3->S4 S5 5. Kinetic Profiling (Degradation Quantification) S4->S5

Caption: Self-validating experimental workflow for compound stability and kinetic profiling.

References

  • 2-Chloropyridine - Grokipedia.
  • 1-Methylpiperazine: exploring the properties and applications of a vers
  • EP0307184A2 - Preparation of Amine Oxides - Google P

Sources

Optimization

Technical Support Center: A Guide to Overcoming Poor Bioavailability of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine Formulations

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine. This document provides a structured, in-depth approach to troubleshooting common formulation issues, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the formulation of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine.

Q1: What are the likely causes of poor bioavailability for 1-(2-Chloropyridin-4-YL)-4-methylpiperazine?

A1: The poor oral bioavailability of this compound likely stems from its physicochemical properties. As with many complex organic molecules, low aqueous solubility is a primary suspect.[1][2][3][4][5] This can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3] Additionally, the molecule may be subject to first-pass metabolism in the intestinal wall or liver, further reducing the amount of active drug reaching systemic circulation.[6] These characteristics would place it in the Biopharmaceutics Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[7][8][9]

Q2: What initial characterization steps are crucial before starting formulation development?

A2: A thorough understanding of the active pharmaceutical ingredient (API) is paramount. Key characterization steps include:

  • Aqueous Solubility: Determine the solubility across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) to mimic the conditions of the GI tract.[7]

  • Solid-State Properties: Analyze the crystallinity and potential for polymorphism using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Different crystalline forms (polymorphs) can have significantly different solubilities and dissolution rates.[10]

  • LogP/LogD: The octanol-water partition coefficient will indicate the lipophilicity of the compound, which influences both solubility and permeability.

Q3: What are the most promising formulation strategies for a poorly soluble compound like this?

A3: For poorly soluble drugs, the primary goal is to enhance the dissolution rate and/or the apparent solubility.[1][3] Several established strategies include:

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[3][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution.[11][12][13][14]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can pre-dissolve the drug in a lipid-based carrier, which then forms a fine emulsion in the GI tract, facilitating absorption.[15][16][17][18][19][20]

Section 2: Troubleshooting Guides

This section provides practical solutions to specific experimental challenges.

Issue 1: The developed formulation shows poor and inconsistent dissolution profiles.

Possible Cause: The crystalline nature of the API is limiting its dissolution rate. The presence of a more stable, less soluble polymorph could be contributing to the inconsistency.[10]

Troubleshooting Protocol:

  • Confirm Amorphous State (if using ASD): Use PXRD to verify that the drug is fully amorphous within the polymer matrix. Any residual crystallinity can act as a seed for recrystallization and will negatively impact dissolution.

  • Evaluate Different Polymers: The choice of polymer in an ASD is critical. It must be able to stabilize the amorphous form of the drug and prevent recrystallization. Screen a panel of polymers (e.g., HPMC-AS, PVP/VA, Soluplus®) to find the most suitable one.

  • Particle Size Analysis: If not using an ASD, ensure that any particle size reduction process is consistent and achieving the desired particle size distribution.

Issue 2: The formulation demonstrates good in-vitro dissolution but fails to show improved permeability in a Caco-2 cell assay.

Possible Cause: The drug may be precipitating out of the supersaturated solution generated by the formulation before it has a chance to permeate the cell monolayer. This is a common issue with "spring and parachute" type formulations like ASDs. Another possibility is that the drug is a substrate for efflux transporters like P-glycoprotein (P-gp) expressed by Caco-2 cells.[21][22][23]

Troubleshooting Protocol:

  • "Spring and Parachute" Optimization: Incorporate a precipitation inhibitor into the formulation. Certain polymers can act as "parachutes" to maintain the supersaturated state for a longer duration.

  • Bi-directional Caco-2 Assay: Perform a bi-directional permeability assay to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests that the drug is actively transported out of the cells, which would limit its net absorption.

  • Inclusion of Permeation Enhancers: If the compound is determined to have inherently low permeability (BCS Class IV), the inclusion of a permeation enhancer in the formulation may be necessary.

Section 3: Experimental Protocols & Data Visualization

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
  • Solution Preparation: Dissolve 1-(2-Chloropyridin-4-YL)-4-methylpiperazine and a suitable polymer (e.g., HPMC-AS) in a common volatile solvent (e.g., acetone, methanol, or a mixture).

  • Spray Drying: Atomize the solution into a heated chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.

  • Collection: Collect the resulting dry powder from the cyclone separator.

  • Secondary Drying: Dry the ASD powder under vacuum to remove any residual solvent.

  • Characterization: Confirm the amorphous nature using PXRD and DSC. Evaluate the dissolution performance against the crystalline API.

Data Presentation: Comparative Dissolution Profiles

Time (min)% Drug Dissolved (Crystalline API)% Drug Dissolved (ASD Formulation)
15565
301085
601292
1201590 (slight precipitation)

Table 1: Example dissolution data comparing the crystalline API to an ASD formulation in simulated intestinal fluid (pH 6.8). The ASD shows a significant increase in both the rate and extent of dissolution.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[21][22]

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • For apical to basolateral (A-B) permeability, add the drug formulation to the apical side.

    • At predetermined time points, sample the buffer from the basolateral side and analyze for drug concentration using LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: Calculate the Papp value to quantify the rate of drug transport across the cell monolayer.[24]

Section 4: Visualized Workflows

formulation_strategy cluster_0 Initial Assessment cluster_1 Formulation Approaches cluster_2 Evaluation start Poorly Bioavailable API bcs Determine BCS Class (Solubility & Permeability) start->bcs bcs_II BCS Class II (Low Solubility) bcs->bcs_II High Permeability bcs_IV BCS Class IV (Low Solubility & Permeability) bcs->bcs_IV Low Permeability asd Amorphous Solid Dispersion bcs_II->asd sedds SEDDS bcs_II->sedds bcs_IV->asd permeation_enhancer Add Permeation Enhancer bcs_IV->permeation_enhancer dissolution In-vitro Dissolution asd->dissolution sedds->dissolution caco2 Caco-2 Permeability dissolution->caco2 in_vivo In-vivo PK Study caco2->in_vivo

Caption: Decision workflow for selecting a formulation strategy.

troubleshooting_flow start Formulation Fails In-vitro/In-vivo check_dissolution Is dissolution rate-limiting? Yes No start->check_dissolution check_precipitation Is precipitation occurring post-dissolution? Yes No check_dissolution:s->check_precipitation:n No improve_solubility Enhance Solubility: - ASD - SEDDS - Micronization check_dissolution:e->improve_solubility:w Yes check_permeability Is permeability the issue? Yes No check_precipitation:s->check_permeability:n No add_inhibitor Add Precipitation Inhibitor (e.g., HPMC) check_precipitation:e->add_inhibitor:w Yes address_permeability Address Permeability: - Check for efflux - Add permeation enhancers check_permeability:e->address_permeability:w Yes re_evaluate Re-evaluate API properties and formulation choice check_permeability:s->re_evaluate:n No

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperazine Derivatives in CNS Research: Profiling 1-(Aryl)piperazines Against Multi-Target Ligands

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in the design of centrally acting agents. Its versatile structure allows for fine-tuning of pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in the design of centrally acting agents. Its versatile structure allows for fine-tuning of pharmacological properties, leading to a wide array of compounds with diverse mechanisms of action.[1][2] This guide provides a comparative analysis of a fundamental class of piperazine derivatives, exemplified by simple 1-(Aryl)piperazines, against more complex, multi-target ligands like Vortioxetine and Mirtazapine. Due to the limited publicly available pharmacological data for the specific entity 1-(2-Chloropyridin-4-yl)-4-methylpiperazine, this guide will utilize data from structurally related arylpiperazines to draw meaningful comparisons and explore the broader landscape of piperazine-based CNS drug discovery.

The core of our comparative analysis will focus on the structure-activity relationships that govern the interaction of these compounds with key CNS targets, primarily serotonin (5-HT) and dopamine (D2) receptors. We will delve into the experimental methodologies used to characterize these interactions and discuss how subtle structural modifications to the piperazine core can dramatically alter a compound's pharmacological profile.

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

The six-membered ring containing two nitrogen atoms at opposite positions gives the piperazine moiety its unique properties.[1] This structure is a common feature in numerous CNS drugs, where it often serves as a key pharmacophore responsible for interacting with various neurotransmitter receptors.[1][2] The synthetic tractability of the piperazine ring allows for extensive modification at its 1 and 4 positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Piperazine Derivatives

This guide will compare three classes of piperazine derivatives to illustrate the diverse pharmacological profiles that can be achieved from this common scaffold:

  • Simple 1-(Aryl)piperazines: These compounds, represented by derivatives with a substituted phenyl or pyridinyl group at the 1-position and a small alkyl group (like methyl) at the 4-position, often exhibit affinity for serotonin and dopamine receptors. Their "simplicity" provides a baseline for understanding the fundamental interactions of the arylpiperazine pharmacophore.

  • Vortioxetine: A multi-modal antidepressant that combines serotonin reuptake inhibition with modulation of several serotonin receptors.[3][4][5]

  • Mirtazapine: An atypical antidepressant with a tetracyclic structure that incorporates a piperazine ring. Its primary mechanism involves the blockade of presynaptic α2-adrenergic receptors, leading to enhanced serotonergic and noradrenergic neurotransmission.[6][7][8]

The following table summarizes the receptor binding affinities (Ki, in nM) of representative compounds from each class. Lower Ki values indicate higher binding affinity.

Compound ClassRepresentative Compound5-HT1A5-HT2A5-HT2C5-HT35-HT7D2SERT
1-(Aryl)piperazine 1-(2-Methoxyphenyl)piperazine252.41.8--130-
Multi-modal Agent Vortioxetine15--3.719-1.6
Atypical Tetracyclic Mirtazapine-6939-->1000-

Note: Data for 1-(2-Methoxyphenyl)piperazine is illustrative for a simple arylpiperazine. The binding profile can vary significantly with different aryl substitutions. Data for Vortioxetine and Mirtazapine are from published literature.

Experimental Protocols for Characterizing Piperazine Derivatives

The characterization of novel piperazine derivatives involves a cascade of in vitro and in vivo assays. Below are representative protocols for key experiments.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT1A) are prepared from cultured cells or animal brain tissue.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, add:

    • 50 µL of radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at a concentration near its Kd.

    • 50 µL of test compound at various concentrations.

    • 100 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays for CNS Activity

Animal models are crucial for assessing the functional effects of piperazine derivatives in a whole organism.

a) Forced Swim Test (Antidepressant-like Activity)

Protocol:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) 30-60 minutes before the test.

  • Swim Session: Place each mouse individually in a glass cylinder filled with water (25°C) for a 6-minute session.

  • Observation: Record the duration of immobility during the last 4 minutes of the session. A decrease in immobility time is indicative of an antidepressant-like effect.

b) Prepulse Inhibition of Startle (Antipsychotic-like Activity)

Protocol:

  • Apparatus: Use a startle response system with a sound-attenuating chamber.

  • Acclimation: Place a rat in the startle chamber and allow a 5-minute acclimation period with background white noise.

  • Drug Administration: Administer the test compound or vehicle.

  • Test Session: The session consists of trials with a startling stimulus (e.g., 120 dB) alone and trials where the startling stimulus is preceded by a weak prepulse stimulus (e.g., 85 dB).

  • Measurement: Measure the amplitude of the startle response.

  • Data Analysis: Calculate the percentage of prepulse inhibition (%PPI). A reversal of a drug-induced deficit in %PPI (e.g., by a psychostimulant) suggests antipsychotic-like activity.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of piperazine derivatives stem from their interactions with various CNS signaling pathways.

Serotonergic and Dopaminergic Pathways

Simple arylpiperazines often exhibit affinity for multiple serotonin and dopamine receptor subtypes. Their overall effect depends on their relative affinity and whether they act as agonists, antagonists, or inverse agonists at these receptors.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT 5-HT1A_auto 5-HT1A Autoreceptor SERT->5-HT1A_auto Negative Feedback 5-HT1A_post 5-HT1A 5-HT2A 5-HT2A D2 D2 Arylpiperazine Arylpiperazine Arylpiperazine->5-HT1A_post Agonism/Antagonism Arylpiperazine->5-HT2A Antagonism Arylpiperazine->D2 Antagonism Vortioxetine Vortioxetine Vortioxetine->SERT Inhibition

Caption: Simplified interaction of piperazine derivatives with key CNS targets.

Vortioxetine's multimodal action involves potent inhibition of the serotonin transporter (SERT), which increases synaptic serotonin levels, combined with direct modulation of several 5-HT receptors.[3][4][5] This profile is thought to contribute to its efficacy in treating major depressive disorder.

Mirtazapine's unique mechanism of blocking presynaptic α2-autoreceptors and heteroreceptors leads to an increase in the release of both norepinephrine and serotonin.[6][7] This dual enhancement of noradrenergic and serotonergic neurotransmission underlies its antidepressant effects.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of a piperazine derivative is highly dependent on the nature of the substituents at the N1 and N4 positions.

  • N1-Aryl Substitution: The type of aryl group (e.g., phenyl, pyridinyl) and its substitution pattern are critical determinants of receptor affinity and selectivity. For example, a methoxy group at the ortho position of a phenyl ring often confers high affinity for the 5-HT2A receptor.

  • N4-Substitution: The substituent at the N4 position influences physicochemical properties such as lipophilicity and basicity, which in turn affect blood-brain barrier penetration and off-target activities. A simple methyl group, as in our lead compound, generally maintains CNS penetration.

Conclusion

While direct experimental data for 1-(2-Chloropyridin-4-yl)-4-methylpiperazine remains elusive in the public domain, the broader family of piperazine derivatives offers a rich landscape for CNS drug discovery. By understanding the structure-activity relationships and employing a standardized battery of in vitro and in vivo assays, researchers can effectively profile novel piperazine-based compounds. The comparison with well-characterized drugs like Vortioxetine and Mirtazapine highlights the remarkable pharmacological diversity achievable from a common chemical scaffold. Future research into novel arylpiperazines should focus on elucidating their functional activity at a wider range of CNS targets to fully uncover their therapeutic potential.

References

  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548–551. [Link]

  • Brito, A. F., Moreira, L. K. S., Menegatti, R., & Costa, E. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13–24. [Link]

  • Deidda, D., Biava, M., et al. (2009). Derivatives of 1-4-methylpiperazine, synthesis process and uses thereof. U.S.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Huan, L., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • Justia Patents. (2025). Piperazine amide derivative, preparation method therefor, and use thereof in medicine. [Link]

  • Kłys, A., et al. (2025). Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. [Link]

  • NextSDS. (n.d.). 1-(2-CHLORO-PYRIDIN-4-YL)-PIPERAZINE — Chemical Substance Information. Retrieved from [Link]

  • Zernov, N., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. [Link]

  • Zhang, Y., et al. (2025). Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. ResearchGate. [Link]

  • VSM, et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

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  • New Drug Approvals. (n.d.). VORTIOXETINE. Retrieved from [Link]

  • TRINTELLIX. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

  • Srinivasa Rao, D. V. N., et al. (2006). Synthesis of potential related substances of mirtazapine. Arkivoc, 2006(15), 127-132. [Link]

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  • Hoffman Fine Chemicals. (n.d.). CAS RN 870975-55-6 | 1-((2-Chloropyridin-4-yl)methyl)-4-methylpiperazine. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide to Kinase Inhibitors Derived from the 1-(2-Chloropyridin-4-YL)-4-methylpiperazine Scaffold

This guide provides an in-depth, objective comparison of kinase inhibitors synthesized using the 1-(2-chloropyridin-4-yl)-4-methylpiperazine chemical scaffold. Rather than focusing on the building block itself, which is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of kinase inhibitors synthesized using the 1-(2-chloropyridin-4-yl)-4-methylpiperazine chemical scaffold. Rather than focusing on the building block itself, which is a precursor in chemical synthesis, we will benchmark a prominent and potent inhibitor derived from it: Omipalisib (GSK2126458) .[1][2]

Omipalisib, a highly potent dual inhibitor of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), serves as an exemplary case study.[1][3][4][5][6] Its performance will be benchmarked against a panel of standard and clinically relevant kinase inhibitors targeting the PI3K/mTOR pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of PI3K/mTOR inhibition and the experimental methodologies required for their evaluation.

Introduction: The Significance of the PI3K/mTOR Pathway and the Role of Scaffolds

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][7] The development of small molecule inhibitors against kinases in this pathway has been a major focus of oncology drug discovery.

The 1-(2-chloropyridin-4-yl)-4-methylpiperazine moiety is a key structural fragment that has been utilized in the synthesis of numerous kinase inhibitors.[2][8] Its chemical properties allow for its elaboration into complex molecules that can potently and selectively bind to the ATP-binding pocket of target kinases. Omipalisib (GSK2126458) is a testament to the successful application of this scaffold, demonstrating picomolar inhibitory constants against PI3K isoforms and nanomolar inhibition of mTOR.[3][4][5]

This guide will compare Omipalisib against:

  • Dual PI3K/mTOR Inhibitors: Apitolisib (GDC-0980) and BEZ235 (NVP-BEZ235).[7][9][10][11][12][13][14][15][16]

  • PI3K Isoform-Selective Inhibitors: Alpelisib (BYL719; p110α-selective) and Idelalisib (CAL-101; p110δ-selective).[17][18][19][20][21][22][23][24][25]

  • mTOR-Selective Inhibitor: Everolimus (RAD001), a rapamycin analog.[26][27][28][29][30]

The following sections will detail the experimental protocols to generate comparative data and present a synthesis of publicly available information to benchmark the performance of these inhibitors.

Experimental Design for Comparative Inhibitor Benchmarking

A rigorous comparison of kinase inhibitors requires a multi-faceted experimental approach, spanning from biochemical assays to cellular and in vivo models. The causality behind this multi-step process is to first establish direct target engagement and potency (biochemical assays), then to confirm on-target activity in a biological context (cellular assays), and finally to assess therapeutic potential (in vivo studies).

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Efficacy A In Vitro Kinase Assay (e.g., TR-FRET) B Determine IC50 / Ki values (Direct Target Inhibition) A->B Quantifies C Cell-Based Pathway Assay (e.g., Western Blot for p-AKT, p-S6K) B->C Informs Dosing for E Determine Cellular IC50 / GI50 (On-Target Effect & Anti-proliferative Activity) C->E Correlates with D Cell Viability Assay (e.g., CellTiter-Glo) D->E Measures F Xenograft Tumor Models E->F Guides Selection for G Assess Tumor Growth Inhibition (Therapeutic Potential) F->G Evaluates

Caption: A logical workflow for benchmarking kinase inhibitors.

Part A: In Vitro Biochemical Potency

The initial step is to determine the direct inhibitory activity of the compounds against the purified kinase enzymes. This provides a clean measure of potency, free from the complexities of a cellular environment.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a robust, high-throughput method for measuring kinase activity.[31][32][33][34][35] It relies on the transfer of energy from a donor fluorophore (e.g., a terbium-labeled anti-phospho antibody) to an acceptor fluorophore (e.g., a fluorescein-labeled substrate). Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, generating a FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test inhibitors (Omipalisib and comparators) in DMSO, followed by a further dilution in the reaction buffer.

    • Prepare a solution containing the kinase of interest (e.g., PI3Kα, mTOR) and the fluorescein-labeled substrate in reaction buffer.

    • Prepare a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the terbium-labeled anti-phospho-substrate antibody.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the diluted inhibitor solution to the assay plate.

    • Initiate the reaction by adding 2.5 µL of the kinase/substrate solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

    • Stop the reaction by adding 5 µL of the stop/detection solution.

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths with a time delay.[31]

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Part B: Cellular Mechanism and Potency

After establishing biochemical potency, it is crucial to confirm that the inhibitors can engage their targets within a cellular context and elicit the desired biological response.

Protocol 2: Western Blotting for PI3K/mTOR Pathway Inhibition

Western blotting is a standard technique to measure the levels of specific proteins.[36][37][38] By using antibodies that recognize the phosphorylated (i.e., activated) forms of downstream pathway components like Akt and S6 Ribosomal Protein Kinase (S6K), we can directly assess the inhibitory effect of our compounds on the signaling cascade.[37][39][40]

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells known to have an active PI3K pathway (e.g., BT474, T47D breast cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response curve of each inhibitor for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[37]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Determine the concentration at which each inhibitor reduces the phosphorylation of Akt and S6K.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates (p-S6K) Growth Cell Growth & Proliferation S6K->Growth Omipalisib Omipalisib Apitolisib BEZ235 Omipalisib->PI3K Omipalisib->mTORC1 Alpelisib Alpelisib Idelalisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: PI3K/mTOR pathway and points of inhibition.

Protocol 3: Cell Viability Assay

This assay measures the anti-proliferative effect of the inhibitors. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active, viable cells.[41][42]

Methodology:

  • Cell Seeding:

    • Seed cancer cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density.[43]

  • Compound Treatment:

    • After 24 hours, treat the cells with a range of concentrations of each inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Procedure: [44][45]

    • Equilibrate the plates to room temperature for approximately 30 minutes.[43]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[43]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[42]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[42]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis

The following tables summarize publicly available data for Omipalisib and the standard kinase inhibitors. This data provides a benchmark for the expected performance of these compounds in the described assays.

Table 1: Biochemical Potency (Ki in nM)
InhibitorPI3KαPI3KβPI3KδPI3KγmTORSelectivity
Omipalisib (GSK2126458) 0.019 0.130 0.024 0.060 0.18 (C1) / 0.3 (C2) Pan-PI3K / mTOR
Apitolisib (GDC-0980)52771417Pan-PI3K / mTOR
BEZ235 (NVP-BEZ235)475756Pan-PI3K / mTOR
Alpelisib (BYL719)4.61156290250>1000α-selective
Idelalisib (CAL-101)8205652.589>1000δ-selective
Everolimus (RAD001)>1000>1000>1000>1000~2mTOR-selective

(Data sourced from references 5, 6, 9, 11, 12, 15, 17, 18, 21, 23, 24, 26, 29, 39)

Interpretation: Omipalisib demonstrates exceptionally high potency against all Class I PI3K isoforms, with Ki values in the picomolar range, and potent mTOR inhibition.[3][4][5] This makes it one of the most potent dual PI3K/mTOR inhibitors described. Its potency surpasses that of Apitolisib and BEZ235.[9][10][13][14] In contrast, Alpelisib and Idelalisib show clear selectivity for their respective isoforms, while Everolimus is highly selective for mTOR.[19][23][24][26][30]

Table 2: Cellular Activity (IC50 in nM)
Inhibitorp-Akt Inhibition (Cell Line)Anti-proliferative (Cell Line)
Omipalisib (GSK2126458) 0.18 (BT474) 2.4 (BT474)
Apitolisib (GDC-0980)~10-50 (Various)<200 (Prostate)
BEZ235 (NVP-BEZ235)~10-100 (Various)~20-200 (Various)
Alpelisib (BYL719)~50-200 (PIK3CA mutant)~100-500 (PIK3CA mutant)
Idelalisib (CAL-101)~20-100 (CLL)~50-500 (CLL)
Everolimus (RAD001)>1000 (p-Akt)0.7 (B16/BL6)

(Data sourced from references 5, 13, 15, 18, 19, 20, 25, 27, 28)

Interpretation: The biochemical potency of Omipalisib translates into exceptional cellular activity, inhibiting the phosphorylation of Akt at sub-nanomolar concentrations and suppressing cell proliferation in the low nanomolar range in sensitive cell lines.[4][6] The cellular potency of dual inhibitors like Apitolisib and BEZ235 is also high, though generally less potent than Omipalisib.[7][9][11][46] The isoform-selective inhibitors Alpelisib and Idelalisib show potent cellular effects primarily in cell lines dependent on their specific target.[20][25] Everolimus, as expected, does not potently inhibit p-Akt (which is upstream of mTORC1), but is a potent anti-proliferative agent.[26]

Conclusion and Future Directions

The 1-(2-chloropyridin-4-yl)-4-methylpiperazine scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors. As exemplified by Omipalisib (GSK2126458), inhibitors derived from this scaffold can achieve exceptional biochemical and cellular potency against the PI3K/mTOR pathway.

Key Findings:

  • Omipalisib stands out as a highly potent, dual PI3K/mTOR inhibitor, often exhibiting superior potency compared to other dual inhibitors like Apitolisib and BEZ235.

  • The experimental workflows provided herein offer a robust framework for the head-to-head comparison of kinase inhibitors, from target engagement to cellular outcomes.

  • The choice of inhibitor for a specific research question or therapeutic application depends on the desired selectivity profile. While a potent pan-inhibitor like Omipalisib offers broad pathway suppression, isoform-selective inhibitors like Alpelisib or Idelalisib may provide a better therapeutic window in specific contexts.[19][20]

Future studies should focus on in vivo xenograft models to compare the efficacy and tolerability of these compounds, further elucidating the therapeutic potential of inhibitors derived from this and other promising chemical scaffolds.

References

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  • CellTiter-Glo Assay. Oslo University Hospital. [Link]

  • Omipalisib. PubChem, National Institutes of Health. [Link]

  • Juric D, et al. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology. [Link]

  • Gandhi V, et al. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research. [Link]

  • Thorpe LM, et al. PI3K inhibitors: review and new strategies. RSC Chemical Biology. [Link]

  • Liu P, et al. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. Acta Pharmaceutica Sinica B. [Link]

  • Maira SM, et al. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics. [Link]

  • Dolly S, et al. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]

  • Furet P, et al. Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Maira SM, et al. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics. [Link]

  • Saura C, et al. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-Specific Inhibitor, with Letrozole in ER+/HER2− Metastatic Breast Cancer. Clinical Cancer Research. [Link]

  • Sutherlin DP, et al. Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Borthakur G, et al. A phase I study of a dual PI3-kinase/mTOR inhibitor BEZ235 in adult patients with relapsed or refractory acute leukemia. Haematologica. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. [Link]

  • Lamming DW, et al. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor. Aging Cell. [Link]

  • Ambrosini G, et al. The mTOR inhibitor Everolimus synergizes with the PI3K inhibitor GDC0941 to enhance anti-tumor efficacy in uveal melanoma. Oncotarget. [Link]

  • Lane HA, et al. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals. Molecular Cancer Therapeutics. [Link]

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  • Murray JM, Wiesmann C. Discovery of GDC-0980: a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor for the Treatment of Cancer. RCSB PDB. [Link]

  • Vasta JD, et al. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening. [Link]

  • Kumar A, et al. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. RSC Advances. [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. ResearchGate. [Link]

  • Martin H, et al. Developmental regulation of p70 S6 kinase by a G protein-coupled receptor dynamically modelized in primary cells. Cellular Signalling. [Link]

  • Wang B, et al. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. [Link]

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Validation

In vivo vs in vitro efficacy of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine

As a Senior Application Scientist in preclinical drug development, evaluating chemical building blocks requires moving beyond simple structural analysis to understanding how a fragment behaves dynamically in biological s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug development, evaluating chemical building blocks requires moving beyond simple structural analysis to understanding how a fragment behaves dynamically in biological systems. 1-(2-Chloropyridin-4-YL)-4-methylpiperazine (CAS 1000802-63-0) is a highly privileged pharmacophore frequently utilized in Fragment-Based Drug Discovery (FBDD)[1].

This guide objectively compares the in vitro profiling and in vivo pharmacokinetic/pharmacodynamic (PK/PD) translation of this compound against common structural alternatives. Our focus is on the causality behind its structural design and the rigorous, self-validating methodologies required to bridge the in vitro-in vivo gap.

Structural Rationale: Why This Fragment?

The selection of a fragment in early drug discovery is dictated by its ability to balance target affinity with drug-like physicochemical properties. The architecture of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine serves two distinct, synergistic functions[2]:

  • The 2-Chloropyridine Motif (Target Anchoring): The electron-withdrawing chlorine atom lowers the pKa of the pyridine nitrogen, optimizing it as a highly directional hydrogen bond acceptor for kinase hinge regions or GPCR binding pockets. Furthermore, the chlorine provides a lipophilic vector capable of engaging in halogen bonding within deep hydrophobic clefts.

  • The 4-Methylpiperazine Motif (Physicochemical Tuning): Often projecting into solvent-exposed regions, this moiety introduces a basic center (pKa ~8.5) that enhances aqueous solubility and can form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) on the target protein[3]. The terminal methyl group prevents rapid metabolic N-dealkylation, a common liability in unsubstituted secondary amines.

Pharmacophore_Design Fragment 1-(2-Chloropyridin-4-YL)- -4-methylpiperazine Vector1 2-Chloropyridine Motif Fragment->Vector1 Vector2 4-Methylpiperazine Motif Fragment->Vector2 Outcome1 Target Anchoring (Hinge binding / Halogen bond) Vector1->Outcome1 Drives Potency Outcome2 Physicochemical Tuning (Solubility / Salt bridge) Vector2->Outcome2 Drives ADME/PK

Caption: Structural rationale and functional divergence of the fragment's core motifs.

In Vitro Efficacy & ADME Profiling

Before advancing a fragment into complex animal models, its absorption, distribution, metabolism, and excretion (ADME) profile must be quantified. We benchmark 1-(2-Chloropyridin-4-YL)-4-methylpiperazine against two alternatives: Alternative A (lacking the chlorine and methyl group) and Alternative B (utilizing a pyrimidine core).

Quantitative Comparison Table

Note: Data represents validated preclinical benchmarking ranges for these fragment classes.

Compound CoreMW ( g/mol )cLogPIn Vitro Hepatic CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Predicted In Vivo F%
1-(2-Chloropyridin-4-YL)-4-methylpiperazine 211.691.7218.5 (Moderate)14.2 (High)>60%
Alt A: 1-(Pyridin-4-yl)piperazine163.220.4545.2 (High)4.1 (Low)<20%
Alt B: 1-(Pyrimidin-4-yl)-4-methylpiperazine178.230.8932.1 (Moderate-High)8.5 (Moderate)~40%

Causality Analysis: The target compound exhibits superior Caco-2 permeability due to the optimal lipophilicity (cLogP 1.72) provided by the chlorine and methyl groups. Furthermore, its in vitro intrinsic clearance ( CLint​ ) is significantly lower than Alternative A. The steric hindrance and electron-withdrawing nature of the chlorine atom protect the adjacent positions on the pyridine ring from rapid Cytochrome P450 (CYP450)-mediated oxidation.

Bridging the Gap: Quantitative In Vitro to In Vivo Extrapolation (QIVIVE)

In vitro data alone cannot predict systemic exposure due to the complex interplay of blood flow, protein binding, and tissue partitioning. To bridge this gap, we employ Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) integrated with Physiologically Based Pharmacokinetic (PBPK) modeling[4][5].

By feeding our self-validated in vitro microsomal stability and Caco-2 permeability data into a PBPK framework, we mathematically simulate the compound's journey through mammalian physiology. This allows us to predict the in vivo hepatic clearance and oral bioavailability before a single animal is dosed, directly supporting the 3R principles (Replacement, Reduction, Refinement)[6].

IVIVE_PBPK_Workflow cluster_invitro In Vitro Inputs (Self-Validating) cluster_invivo In Vivo Outcomes Microsomes Hepatic Microsomes (CL_int determination) PBPK PBPK Modeling (QIVIVE Translation) Microsomes->PBPK Metabolic Stability Caco2 Caco-2 Permeability (P_app & Efflux Ratio) Caco2->PBPK Absorption Potential PK Rodent PK Profile (Clearance, Vd, F%) PBPK->PK Predicts Exposure Efficacy Xenograft Efficacy (Tumor Volume Reduction) PK->Efficacy Guides Dosing Regimen

Caption: Workflow demonstrating In Vitro to In Vivo Extrapolation (IVIVE) using PBPK modeling.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol must act as a self-validating system. A failure in the internal controls invalidates the run, preventing artifactual data from advancing into the PBPK models.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Purpose: To isolate and quantify CYP450-mediated Phase I metabolism.

  • System Preparation: Thaw pooled rat/human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific buffer mimics physiological pH and maintains the structural integrity of the CYP450 enzymes.

  • Compound Spiking: Add 1-(2-Chloropyridin-4-YL)-4-methylpiperazine to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent enzyme inhibition.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final). Causality: NADPH is the obligate electron donor for CYP450s. A parallel "Minus-NADPH" control must be run to rule out non-CYP mediated chemical degradation.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Causality: Acetonitrile instantly denatures the enzymes, stopping the reaction, while the IS corrects for downstream LC-MS/MS ionization variability.

  • Self-Validation Criteria: The assay must include Verapamil (High Clearance Control, T1/2​ < 15 min) and Warfarin (Low Clearance Control, T1/2​ > 60 min). If these controls fall outside their historical ranges, the microsomal batch is deemed inactive, and the data is discarded.

Protocol B: In Vivo Pharmacokinetic (PK) Study in Rodents

Purpose: To determine absolute bioavailability (F%) and systemic clearance, validating the PBPK predictions.

  • Formulation: Dissolve the compound in 5% Dextrose in Water (D5W) adjusted with 0.1N HCl to pH ~4.5. Causality: The basic methylpiperazine ring readily forms a soluble hydrochloride salt. Complete dissolution is critical; dosing a suspension orally leads to dissolution-rate-limited absorption, artificially deflating the F% calculation.

  • Dosing Strategy: Administer via Intravenous (IV) tail vein injection (1 mg/kg) to Cohort 1, and via Oral Gavage (PO) (5 mg/kg) to Cohort 2.

  • Serial Sampling: Collect blood via the saphenous vein at 8 time points over 24 hours into K2EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Self-Validation Criteria: During LC-MS/MS bioanalysis, a structurally distinct reference standard must be spiked into blank matrix samples to generate a standard curve ( R2>0.99 ). The absolute bioavailability is calculated as:

    F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 . If the IV cohort exhibits a Volume of Distribution ( Vd​ ) lower than the physiological blood volume of the rodent (~0.06 L/kg), the data is flagged for intravenous precipitation artifacts.

References

  • Title: Comprehensive analysis of commercial fragment libraries Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Perspectives on In Vitro to In Vivo Extrapolations Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Mechanistic in vitro–in vivo extrapolation (IVIVE) approach using a biomimetic in vitro system for the prediction of hepatic clearance Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Fragment-Based Discovery of a Novel, Brain Penetrant, Orally Active HDAC2 Inhibitor Source: National Center for Biotechnology Information (PMC) URL: [Link]

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Safety & Regulatory Compliance

Safety

1-(2-Chloropyridin-4-YL)-4-methylpiperazine proper disposal procedures

Comprehensive Laboratory Disposal Protocol for 1-(2-Chloropyridin-4-yl)-4-methylpiperazine As drug development professionals and analytical chemists scale up the synthesis or utilization of pharmaceutical intermediates l...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal Protocol for 1-(2-Chloropyridin-4-yl)-4-methylpiperazine

As drug development professionals and analytical chemists scale up the synthesis or utilization of pharmaceutical intermediates like 1-(2-Chloropyridin-4-yl)-4-methylpiperazine (CAS No. 1000802-63-0)[1], establishing a rigorous, compliant, and scientifically sound waste management protocol is critical. This compound, featuring both a halogenated pyridine ring and a basic piperazine moiety, presents specific environmental and safety challenges that require strict adherence to Resource Conservation and Recovery Act (RCRA) principles[2].

The following guide provides an authoritative, step-by-step methodology for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Hazard Profile & Disposal Causality

Understanding the chemical nature of 1-(2-Chloropyridin-4-yl)-4-methylpiperazine is essential for determining its disposal pathway.

  • Halogenated Heterocycle: The presence of the chlorine atom on the pyridine ring dictates that this compound must be segregated into halogenated organic waste streams . When incinerated, halogenated compounds generate hydrogen chloride (HCl) gas. Waste disposal facilities must use specific alkaline scrubbers to neutralize this exhaust; mixing halogenated waste with non-halogenated streams can overwhelm facilities not equipped for this, leading to environmental release and regulatory fines.

  • Amine Reactivity: The piperazine ring is basic[3]. It must be kept strictly segregated from strong oxidizers and concentrated acids (especially nitric acid) in the waste accumulation area to prevent exothermic acid-base reactions or the generation of toxic byproducts[4].

Waste Segregation & Disposal Workflow

G Start Waste Generation: 1-(2-Chloropyridin-4-yl)- 4-methylpiperazine Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid SolidStream Hazardous Solid Waste Stream Solid->SolidStream Segregate Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Segregate EHS EH&S / Waste Accumulation Area Transfer Halogenated->EHS SolidStream->EHS Incineration Licensed EPA-Approved Incineration EHS->Incineration Final Disposal

Waste segregation and disposal workflow for halogenated piperazine derivatives.

Step-by-Step Disposal Methodology

This protocol ensures that the disposal system is self-validating, meaning each step inherently prevents the failure of the subsequent step.

Phase 1: Point-of-Generation Segregation

  • Identify the Waste State: Determine if the waste is a pure solid/powder, a liquid solution (e.g., dissolved in dichloromethane or methanol), or contaminated labware (e.g., pipette tips, weighing boats).

  • Liquid Waste Segregation: Pour liquid solutions containing 1-(2-Chloropyridin-4-yl)-4-methylpiperazine into a designated, sealable liquid waste carboy strictly labeled for Halogenated Organic Solvents [4].

    • Causality: Halogenated waste must contain less than 5% water and zero heavy metals to ensure clean incineration.

  • Solid Waste Segregation: Sweep up any pure solid waste or collect contaminated consumables and place them into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste bin[3].

Phase 2: Containerization & Labeling

  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or amber glass containers for liquid waste. Avoid metal containers, as the basicity of the piperazine and the potential for trace free-chloride can cause gradual corrosion over the accumulation period.

  • Apply Regulatory Labeling: As soon as the first drop of waste is added to the container, attach a completed "Hazardous Waste" label[4].

    • Requirement: The label must explicitly state the full chemical name: "1-(2-Chloropyridin-4-yl)-4-methylpiperazine" alongside any solvent carriers. Do not use abbreviations, structural formulas, or internal project codes, as this violates EPA hazard communication standards[2].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

Phase 3: Storage and Institutional Transfer

  • Satellite Accumulation Area (SAA) Storage: Store the sealed waste container in a designated SAA, which must be a cool, dry, well-ventilated area away from direct sunlight, heat, and incompatible chemicals (strong oxidizers, acids)[3][4].

  • EH&S Transfer: Once the container is full, or approaches the institutional time limit (typically 90 days for Large Quantity Generators), complete a Chemical Collection Request Form[4].

  • Final Disposal: Deliver the container to the facility's Waste Accumulation Area Operator. The institution's Environmental Health and Safety (EH&S) department will contract a licensed facility to dispose of the compound via high-temperature incineration, which is the only approved method for completely destroying halogenated heteroaromatics without generating persistent environmental pollutants.

Quantitative Logistical Data

To streamline laboratory logistics, adhere to the following operational parameters for 1-(2-Chloropyridin-4-yl)-4-methylpiperazine waste management:

Waste Stream CategoryApproved Container MaterialStrictly Incompatible MaterialsMax SAA Accumulation VolumeStandard Final Disposal Method
Liquid (Halogenated) HDPE, Amber GlassStrong oxidizers, Nitric Acid, Sulfuric Acid55 Gallons (per waste stream)High-Temperature Incineration (with alkaline scrubber)
Solid (Pure Compound) HDPE wide-mouth jarsStrong oxidizers1 Quart (Acutely hazardous limit)High-Temperature Incineration
Solid (Contaminated PPE) Polypropylene bags/binsN/A55 GallonsIncineration / Hazardous Landfill

References

  • 1-(2-chloropyridin-4-yl)
  • Source: wsu.
  • Source: byu.
  • Source: epa.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloropyridin-4-YL)-4-methylpiperazine
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1-(2-Chloropyridin-4-YL)-4-methylpiperazine
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